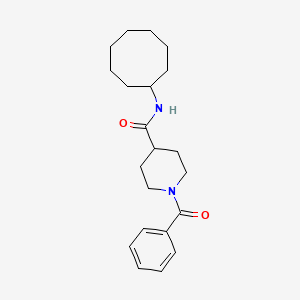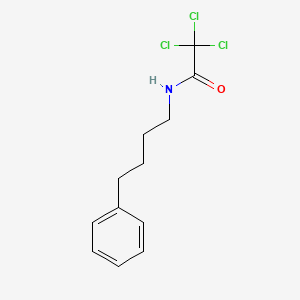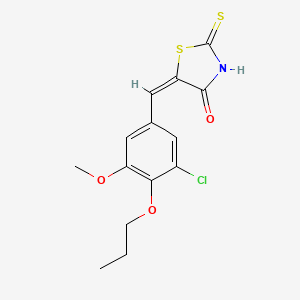![molecular formula C19H28N4O B4733735 N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide
描述
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. P7C3 was discovered through a high-throughput screening of small molecules that could promote neurogenesis, the process of generating new neurons in the brain.
作用机制
The exact mechanism of action of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide promotes the survival of new neurons by increasing the production of a protein called nicotinamide adenine dinucleotide (NAD). NAD is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to have several biochemical and physiological effects in animal models. The molecule has been shown to increase the number of new neurons in the brain, improve cognitive function, and protect against neuronal death. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been shown to increase the levels of NAD in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to reach the brain and exert its effects. Another advantage is that N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been shown to be well-tolerated in animal models, with no significant adverse effects observed. One limitation of using N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
未来方向
There are several future directions for research on N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide. One area of interest is the development of more potent analogs of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide that can exert greater neuroprotective effects. Another direction is the investigation of the molecular pathways involved in the neuroprotective effects of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide, which could lead to the development of new therapeutic targets for neurodegenerative diseases. Additionally, further studies are needed to assess the safety and efficacy of N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide in humans.
科学研究应用
N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has been studied extensively in animal models to assess its potential therapeutic effects. The molecule has been shown to promote neurogenesis and protect against neuronal death in several different brain regions. N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide has also been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, with promising results.
属性
IUPAC Name |
N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-10-23-17-9-8-15(20-19(24)4-2)13-16(17)21-18(23)14-22-11-6-5-7-12-22/h8-9,13H,3-7,10-12,14H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQGKMXPFGUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B4733661.png)
![methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)
![2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4733676.png)

![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4733688.png)

![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4733699.png)
![methyl 3-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4733704.png)


![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)